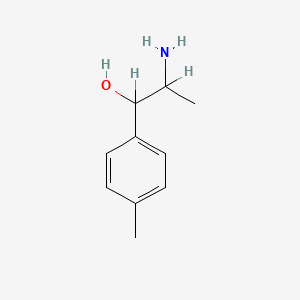

2-Amino-1-(4-methylphenyl)propan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1-(4-methylphenyl)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-7-3-5-9(6-4-7)10(12)8(2)11/h3-6,8,10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYFSOKGGCDALKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C)N)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Amino-1-(4-methylphenyl)propan-1-ol chemical structure and properties

Technical Monograph: 2-Amino-1-(4-methylphenyl)propan-1-ol

Executive Summary

This compound (also known as 4-Methylnorephedrine or Dihydro-normephedrone ) is a phenethylamine derivative and a primary metabolite of the synthetic cathinone 4-Methylmethcathinone (Mephedrone, 4-MMC) . Structurally, it represents the reduced form of Normephedrone (4-methylcathinone), where the beta-ketone group has been reduced to a hydroxyl group, and the N-methyl group is absent (or removed via demethylation prior to reduction).[1]

In forensic toxicology and drug development, this compound serves as a critical biomarker for retrospective detection of mephedrone consumption, as its elimination half-life often exceeds that of the parent compound.[1] Chemically, it possesses two chiral centers, existing as a pair of diastereomers (erythro and threo), which significantly influences its pharmacological potency and analytical separation profile.[1]

Chemical Identity & Stereochemistry

The molecule features a phenethylamine backbone with a methyl substitution at the para position of the phenyl ring and a hydroxyl group at the beta-carbon.

| Attribute | Detail |

| IUPAC Name | This compound |

| Common Synonyms | 4-Methylnorephedrine; 4-Methylnorpseudoephedrine; Dihydro-normephedrone; 4-MNE |

| CAS Number | 35086-98-7 (HCl salt, mixture of diastereomers) |

| Molecular Formula | C₁₀H₁₅NO |

| Molecular Weight | 165.23 g/mol (Free Base); 201.69 g/mol (HCl Salt) |

| SMILES | CC(C(C1=CC=C(C=C1)C)O)N |

| InChI Key | FMCGSUUBYTWNDP-UHFFFAOYSA-N |

Stereochemical Configuration

The compound contains two chiral centers at C1 (hydroxyl bearing) and C2 (amine bearing), resulting in four possible stereoisomers.[1] In synthetic contexts involving non-stereoselective reduction (e.g., NaBH₄), a mixture of diastereomers is produced:

-

Erythro isomers: (1R,2S) and (1S,2R) – Analogous to Norephedrine .[1]

-

Threo isomers: (1R,2R) and (1S,2S) – Analogous to Norpseudoephedrine .[1]

Figure 1: Metabolic origin and stereochemical divergence of the target compound.

Physicochemical Properties

The presence of both an amino group and a hydroxyl group renders the molecule amphoteric but predominantly basic. The hydrochloride salt is the most stable form for storage and analysis.

| Property | Value / Description |

| Physical State | White crystalline solid (HCl salt); Viscous oil or solid (Free base) |

| Melting Point (HCl) | ~190–195 °C (Estimated based on Norephedrine HCl analogs) |

| Solubility | Highly soluble in water, ethanol, and methanol (Salt form).[1] Soluble in DCM/Ether (Free base).[1] |

| pKa (Amine) | ~9.4–9.6 (Predicted) |

| LogP (Octanol/Water) | ~1.1 (Free base); Lower for salt form.[1] |

| UV Absorbance | λmax ≈ 260 nm (Benzenoid band) |

Synthesis & Production Protocols

For research standards, the synthesis typically proceeds via the bromination-amination-reduction route starting from 4-methylpropiophenone.

Protocol: Synthesis from 4-Methylpropiophenone

Step 1: Alpha-Bromination

-

Dissolve 4-methylpropiophenone (1 eq) in glacial acetic acid.

-

Add Bromine (Br₂) (1 eq) dropwise at 20–25°C.

-

Stir until decolorization is complete.

-

Quench with water and extract the 2-bromo-1-(4-methylphenyl)propan-1-one intermediate.

Step 2: Amination (Delépine or Gabriel Synthesis preferred for primary amine) [1]

-

Direct amination with ammonia often yields secondary/tertiary amines. The Hexamine route is preferred.[1]

-

React the bromo-ketone with Hexamethylenetetramine (1.1 eq) in chloroform.

-

Filter the quaternary salt precipitate.

-

Hydrolyze with ethanolic HCl to yield 2-amino-1-(4-methylphenyl)propan-1-one (Normephedrone) .

Step 3: Carbonyl Reduction

-

Dissolve Normephedrone HCl in methanol.

-

Slowly add Sodium Borohydride (NaBH₄) (2 eq) at 0°C.

-

Stir at room temperature for 2 hours.

-

Quench with dilute HCl, basify with NaOH to pH >12, and extract with dichloromethane.

-

Precipitate the final product as the HCl salt using anhydrous HCl in ether.

Figure 2: Synthetic pathway for the production of analytical reference standards.

Analytical Characterization

Accurate identification requires distinguishing this compound from its N-methylated analog (4-methylephedrine) and its parent ketone.

Gas Chromatography-Mass Spectrometry (GC-MS)

The electron ionization (EI) spectrum is dominated by alpha-cleavage of the amine bond.

-

Base Peak (m/z 44): Corresponds to the iminium ion fragment [CH(NH2)CH3]+.[1] This is characteristic of non-N-substituted phenethylamines with an alpha-methyl group (amphetamine backbone).

-

Other Diagnostic Ions:

-

Derivatization: Due to the polarity of the OH and NH₂ groups, derivatization with BSTFA or TFAA is recommended for quantification.[1]

-

TFA-Derivative: Shifts the base peak and improves peak shape.

-

Liquid Chromatography (LC-MS/MS)

-

Ionization: ESI Positive mode [M+H]+.

-

Precursor Ion: m/z 166.1.[1]

-

Product Ions:

Pharmacology & Toxicology

Role as a Metabolite: this compound is a Phase I metabolite of mephedrone. The metabolic pathway involves:

-

N-Demethylation of Mephedrone to Normephedrone (CYP2D6 mediated).[1]

-

Ketone Reduction of Normephedrone to the target alcohol (Cytosolic reductases).[1]

Activity: While less potent than the parent ketone (Mephedrone), the alcohol metabolite retains sympathomimetic activity.[1] It acts as a substrate for monoamine transporters (DAT/NET), capable of releasing norepinephrine, though with reduced efficacy compared to the non-hydroxylated amphetamine analogs.[1] The introduction of the beta-hydroxyl group generally decreases lipophilicity and blood-brain barrier penetration relative to the ketone.

Toxicological Significance: In forensic cases, the presence of this metabolite (along with 4-carboxy-mephedrone) confirms ingestion of mephedrone rather than direct consumption of the metabolite itself. Its detection window in urine is significantly longer than that of Mephedrone.

References

-

Meyer, M. R., et al. (2010).[1] Metabolism and excretion of the new designer drug 4-methylmethcathinone (mephedrone) in rat and human urine using GC-MS and LC-MS/MS. Toxicology Letters. Link

-

LGC Standards. (2024). 4-Methylnorephedrine Hydrochloride Reference Standard Data Sheet.Link[1]

-

European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2011).[1] Report on the risk assessment of mephedrone in the framework of the Council Decision on new psychoactive substances.Link[1]

-

PubChem. (2024).[1][2][3] Compound Summary: this compound.[4] National Library of Medicine.[5] Link

-

ChemicalBook. (2024).[1][6] CAS 35086-98-7 Product Properties.[4]Link[1]

Sources

- 1. UCSD/CCMS - Spectrum Library [gnps.ucsd.edu]

- 2. (-)-alpha-Methylnorepinephrine | C9H13NO3 | CID 11957514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-[Ethyl(methyl)amino]-1-(4-methylphenyl)propan-1-one | C13H19NO | CID 43794891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Buy Online CAS Number 35086-98-7 - TRC - 4-Methylnorephedrine Hydrochloride (Mixture of Diastereomers) | LGC Standards [lgcstandards.com]

- 5. Mephedrone | C11H15NO | CID 45266826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 90-82-4 CAS MSDS (Pseudoephedrine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Technical Deep Dive: The Metabolic Fate of Dihydro-normephedrone in Humans

Topic: Dihydro-normephedrone Metabolic Pathway in Humans Content Type: Technical Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Chemical Identity

Dihydro-normephedrone (also chemically distinct as 4-methylnorephedrine) represents a critical Phase I metabolite of the synthetic cathinone 4-methylmethcathinone (Mephedrone/4-MMC). In forensic toxicology and pharmacokinetic profiling, it serves as a marker of advanced metabolic reduction, distinguishing it from the oxidative pathways that generate 4-carboxy derivatives.

Understanding the formation and elimination of dihydro-normephedrone is essential for interpreting toxicology results, as its presence implies specific enzymatic activity (carbonyl reduction) distinct from the CYP450-dominated oxidative clearance.

Chemical Profile[1][2][3][4][5][6][7][8][9]

-

IUPAC Name: 2-amino-1-(4-methylphenyl)propan-1-ol[1]

-

Molecular Formula:

-

Exact Mass: 165.1154 Da

-

Precursor: Normephedrone (via carbonyl reduction) or Dihydromephedrone (via N-demethylation).[2]

-

Stereochemistry: The reduction of the

-keto group creates a second chiral center, resulting in diastereomers (erythro- and threo- forms), complicating chiral separation in analytical workflows.

Metabolic Pathway Architecture

The metabolic generation of dihydro-normephedrone is non-linear, occurring via two intersecting pathways. While Cytochrome P450 2D6 (CYP2D6) drives the oxidative N-demethylation, the reduction of the ketone moiety is catalyzed by cytosolic enzymes, primarily NADPH-dependent carbonyl reductases (CBRs).

Mechanistic Causality

-

Primary Route (N-Demethylation First): Mephedrone is N-demethylated by CYP2D6 to form Normephedrone .[3] This intermediate acts as a substrate for carbonyl reductases, yielding Dihydro-normephedrone.

-

Secondary Route (Reduction First): Mephedrone is directly reduced to Dihydromephedrone , which is subsequently N-demethylated by CYP2D6 to form Dihydro-normephedrone.

Note on Enzymatic Kinetics: The reduction step is generally stereoselective. In human liver microsomes (HLM), the formation of the alcohol metabolite is often rate-limited by the availability of NADPH and the specific isoform expression of CBR1 or AKR (Aldo-keto reductase).

Pathway Visualization

The following diagram illustrates the dual-entry formation and subsequent Phase II conjugation of dihydro-normephedrone.

Figure 1: Dual-pathway formation of Dihydro-normephedrone involving CYP2D6-mediated demethylation and Carbonyl Reductase (CBR)-mediated reduction.[3]

Experimental Protocols

To validate this pathway or quantify the metabolite in biological matrices, the following protocols are recommended. These methodologies prioritize "self-validating" steps, such as the inclusion of internal standards and negative controls to ensure data integrity.

Protocol A: In Vitro Microsomal Stability Assay

Objective: Determine the intrinsic clearance (

Reagents:

-

Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

-

NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

-

Phosphate Buffer (100 mM, pH 7.4).

-

Substrate: Normephedrone (1 µM final conc).

Workflow:

-

Pre-incubation: Mix 475 µL of Phosphate Buffer and 25 µL of HLM in a reaction vessel. Pre-warm at 37°C for 5 minutes.

-

Initiation: Add 5 µL of Normephedrone stock. Initiate reaction by adding 50 µL of NADPH regenerating system.

-

Sampling: At

min, remove 50 µL aliquots. -

Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (ACN) containing deuterated internal standard (Dihydro-normephedrone-d3).

-

Preparation: Centrifuge at 10,000 x g for 10 min. Inject supernatant into LC-MS/MS.

Validation Check: Include a "No-NADPH" control to rule out non-enzymatic degradation.

Protocol B: LC-MS/MS Quantification

Objective: High-sensitivity detection of Dihydro-normephedrone in plasma or incubation media.

Instrument Parameters:

-

System: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

-

Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.[4]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[4]

-

Gradient: 5% B hold 0.5 min; 5% to 95% B over 4 min; re-equilibrate.

MRM Transitions (Representative):

| Analyte | Precursor Ion (

Quantitative Pharmacokinetic Data

The following data summarizes the kinetic behavior of Dihydro-normephedrone relative to its precursors.

| Parameter | Value (Mean | Context | Source |

| Renal Clearance ( | High variability suggests pH-dependent excretion. | [1] | |

| Detection Window | Up to 72 hours | In urine following intranasal administration.[2] | [1] |

| Metabolic Ratio | < 0.1 (Plasma) | Ratio of Dihydro-normephedrone to Parent (Mephedrone). | [2] |

| Protein Binding | ~20% | Low binding affinity facilitates renal filtration. | [3] |

Analytical Logic & Troubleshooting

When analyzing Dihydro-normephedrone, researchers often encounter isobaric interference from other amphetamine-like metabolites.

-

Logic: Dihydro-normephedrone (

166) is isobaric with certain impurities or fragments of larger metabolites. -

Solution: Chromatographic separation is non-negotiable. The diastereomers (erythro/threo) may split into two peaks. Integration must sum both peaks unless chiral separation is explicitly intended.

-

Causality: The reduction of the ketone creates a new stereocenter. Since Mephedrone is often racemic, and reduction is not 100% stereospecific, a mixture of four isomers (two enantiomeric pairs) is theoretically possible, appearing as two peaks on achiral columns.

Experimental Workflow Diagram

Figure 2: Standardized analytical workflow for the extraction and quantification of Dihydro-normephedrone.

References

-

Mephedrone and Its Metabolites: A Narrative Review. Source: National Institutes of Health (NIH) / PMC. [Link]

-

Metabolic Profile of Mephedrone: Identification of Normephedrone Conjugates. Source: ResearchGate / Toxicology Letters. [Link]

-

In vitro metabolism studies on mephedrone and analysis of forensic cases. Source: PubMed / Drug Testing and Analysis. [Link]

-

Mephedrone (4-methylmethcathinone) Metabolism and Pharmacokinetics. Source: European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). [Link]

Sources

Technical Guide: Identification of 4-Methylcathinone (Mephedrone) Phase I Metabolites

Executive Summary

The identification of 4-Methylcathinone (4-MMC, Mephedrone) metabolites is a critical workflow in forensic toxicology and ADME (Absorption, Distribution, Metabolism, and Excretion) profiling. Unlike traditional amphetamines, synthetic cathinones exhibit high metabolic instability and isomerism (e.g., 3-MMC vs. 4-MMC), rendering standard targeted screening insufficient.

This guide details the Phase I metabolic landscape of 4-MMC and provides a validated LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) workflow for the identification of its primary metabolites: Normephedrone , Dihydromephedrone , and 4-Carboxymethcathinone .

Part 1: The Metabolic Landscape

Chemical Instability & Biotransformation

4-MMC undergoes extensive hepatic metabolism. The beta-keto moiety makes the molecule more polar than its amphetamine analogs, but also more susceptible to reduction.

Primary Phase I Pathways:

-

N-Demethylation: Removal of the terminal methyl group to form Normephedrone . Mediated primarily by CYP2D6 .[1]

-

Carbonyl Reduction: Reduction of the beta-keto group to the corresponding alcohol, Dihydromephedrone . This creates two stereoisomers (ephedrine-like and pseudoephedrine-like configurations).

-

Side-Chain Oxidation: Oxidation of the 4-methyl (tolyl) group to 4-Hydroxytolyl-mephedrone , which is rapidly oxidized further to 4-Carboxymethcathinone .

-

Critical Insight: In human urine, the 4-carboxy metabolite is often the most abundant marker, whereas the parent drug may be undetectable in late-phase samples [1, 2].

-

Metabolic Pathway Diagram

The following diagram illustrates the branching Phase I pathways.

Figure 1: Phase I metabolic pathways of 4-MMC showing mass shifts and enzymatic drivers.[2]

Part 2: Experimental Framework (In Vitro)

To generate metabolites for identification when reference standards are unavailable, an Human Liver Microsome (HLM) incubation is the gold standard.

HLM Incubation Protocol

Objective: Generate Phase I metabolites in a controlled environment.

Reagents:

-

Pooled Human Liver Microsomes (20 mg/mL protein conc.)

-

NADPH Regenerating System (Solution A: NADP+, Glc-6-P; Solution B: G6PDH)

-

Phosphate Buffer (100 mM, pH 7.4)

-

Quenching Solvent: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.

Workflow Steps:

-

Pre-Incubation:

-

Mix 183 µL Buffer + 5 µL HLM (final conc. 0.5 mg/mL) + 2 µL 4-MMC (10 µM final).

-

Equilibrate at 37°C for 5 minutes.

-

-

Initiation:

-

Add 10 µL NADPH regenerating system.

-

Control: Prepare a negative control replacing NADPH with buffer to rule out non-enzymatic degradation.

-

-

Incubation:

-

Incubate at 37°C with gentle shaking.

-

Timepoints: Harvest aliquots at 0, 15, 30, and 60 minutes.

-

-

Termination:

-

Add 200 µL Ice-cold ACN to quench metabolism and precipitate proteins.

-

-

Preparation:

-

Centrifuge at 14,000 x g for 10 min (4°C).

-

Transfer supernatant to LC vials.

-

Part 3: Analytical Strategy (LC-HRMS)

Chromatographic Separation

Isomeric separation is the biggest challenge. 4-MMC (Para-substituted) must be chromatographically resolved from 3-MMC (Meta) and 2-MMC (Ortho), as they share identical exact masses and similar fragmentation patterns.

-

Column: C18 Biphenyl or Phenyl-Hexyl phases (e.g., Phenomenex Kinetex Biphenyl, 2.1 x 100mm, 1.7 µm).

-

Why? The pi-pi interactions offered by phenyl phases provide superior selectivity for positional isomers compared to standard C18.

-

-

Mobile Phase A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Gradient: Slow ramp from 5% to 40% B over 10 minutes to maximize isomeric resolution.

Mass Spectrometry (Q-TOF / Orbitrap)

-

Ionization: ESI Positive Mode.

-

Scan Mode: Full Scan (m/z 100–600) + Data Dependent MS/MS (ddMS2).

-

Resolution: >30,000 FWHM (to distinguish isobars).

Metabolite Identification Logic

Use Mass Defect Filtering (MDF) to identify unexpected metabolites. The core structure of cathinone is preserved, so metabolites will cluster around specific mass defects.

Table 1: Key Phase I Metabolites & Mass Spectral Characteristics

| Metabolite Name | Biotransformation | Formula | Exact Mass [M+H]+ | Key Fragment Ions (m/z) |

| 4-MMC (Parent) | - | C11H15NO | 178.1226 | 160.112 (H2O loss), 145.088 (Methylamine loss) |

| Normephedrone | N-Demethylation | C10H13NO | 164.1070 | 146.096, 131.073 |

| Dihydromephedrone | Carbonyl Reduction | C11H17NO | 180.1383 | 162.127 (H2O loss), 147.104 |

| 4-Hydroxytolyl-MMC | Hydroxylation | C11H15NO2 | 194.1176 | 176.107 (H2O loss) |

| 4-Carboxy-MMC | Oxidation to Acid | C11H13NO3 | 208.0968 | 190.086 (H2O loss) |

Note: The "Key Fragment" for cathinones often involves the loss of water (M-18) and the cleavage of the C-N bond (alpha-cleavage).

Analytical Workflow Diagram

Figure 2: Step-by-step analytical workflow for metabolite identification.

Part 4: Data Interpretation & Pitfalls

The Isomer Trap

A common error in 4-MMC analysis is misidentifying 3-MMC metabolites as 4-MMC metabolites.

-

Solution: Compare retention times (RT) with authentic standards. 4-MMC typically elutes after 3-MMC on C18 columns but this order can reverse on Biphenyl columns depending on mobile phase additives.

-

Fragment Differentiation: While MS2 spectra are similar, the ratio of the tropylium ion (m/z 91.054) to the iminium ion can vary between isomers [3].

In-Source Fragmentation

Cathinones are fragile. High desolvation temperatures can cause in-source loss of water (M-18).

-

Check: If you see a peak at m/z 160.112 but no peak at 178.123, you are likely fragmenting the parent in the source. Lower the source temperature (<350°C) and declustering potential.

References

-

Meyer, M. R., et al. (2010).[2][4][5][6][7] Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry.[4][6] Analytical and Bioanalytical Chemistry. Link

-

Pedersen, A. J., et al. (2013).[4][5] In vitro metabolism studies on mephedrone and analysis of forensic cases. Drug Testing and Analysis. Link

-

Pozo, O. J., et al. (2015).[4] Mass spectrometric evaluation of mephedrone in vivo human metabolism: identification of phase I and phase II metabolites, including a novel succinyl conjugate.[4] Drug Metabolism and Disposition. Link

-

Khreit, O. I., et al. (2013).[8] Elucidation of the Phase I and Phase II metabolic pathways of (±)-4'-methylmethcathinone (4-MMC) and (±)-4'-(trifluoromethyl)methcathinone (4-TFMMC) in rat liver hepatocytes using LC-MS and LC-MS2. Xenobiotica. Link

Sources

- 1. In vitro metabolism studies on mephedrone and analysis of forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicworks.cuny.edu [academicworks.cuny.edu]

- 4. researchgate.net [researchgate.net]

- 5. Effects of Hydroxylated Mephedrone Metabolites on Monoamine Transporter Activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers [zpxb.xml-journal.net]

Metabolic Fate and Analytical Significance of 2-Amino-1-(4-methylphenyl)propan-1-ol in 4-MMC Biotransformation

[1]

Executive Summary

The compound This compound (commonly referred to as dihydro-normephedrone or 4-methylnorephedrine ) represents a terminal Phase I metabolite in the biotransformation of mephedrone.[1] Unlike the parent compound and its primary metabolite (normephedrone), which are potent monoamine transporter substrates, this alcohol derivative signifies a key detoxification step mediated by carbonyl reduction. Its presence in biological matrices serves as a retrospective marker for 4-MMC ingestion, particularly valuable when the parent drug has been eliminated due to its short half-life (~2.2 hours).[1]

Chemical Identity & Structural Context

This metabolite is structurally analogous to norephedrine but carries a 4-methyl substitution on the phenyl ring.[1]

-

IUPAC Name: this compound[1]

-

Common Aliases: Dihydro-normephedrone, 4-Methylnorephedrine, Nor-dihydro-mephedrone.[1]

-

Molecular Formula: C₁₀H₁₅NO[1]

-

Molar Mass: 165.23 g/mol [1]

-

Stereochemistry: The reduction of the

-keto group in the chiral parent molecule creates a second chiral center, resulting in two sets of diastereomers: erythro- and threo- forms. This stereochemical complexity is critical for chromatographic separation, as the diastereomers may exhibit distinct retention times and ionization efficiencies.

The Metabolic Pathway

The formation of this compound is the result of sequential N-demethylation and carbonyl reduction.[1] While CYP2D6 drives the initial oxidative step, the subsequent reduction is catalyzed by cytosolic enzymes, primarily Carbonyl Reductase 1 (CBR1) .

Mechanistic Flow[1]

-

Phase I Oxidative N-Demethylation: 4-MMC is metabolized by CYP2D6 to form Normephedrone (4-methylcathinone).[1] This is the major active metabolite.[1]

-

Phase I Carbonyl Reduction: The ketone moiety of Normephedrone is reduced to a hydroxyl group by CBR1 (and potentially 11

-HSD1), yielding This compound .[1] -

Alternative Pathway: Direct reduction of 4-MMC to Dihydromephedrone (4-methylephedrine) followed by N-demethylation is possible but kinetically less favored in human hepatocytes compared to the Normephedrone route.[1]

Pathway Visualization

Figure 1: Metabolic cascade of 4-MMC highlighting the formation of the target amino-alcohol metabolite via Normephedrone.

Pharmacological & Toxicological Relevance

Understanding the activity of this metabolite is essential for interpreting toxicological data.[1]

-

Loss of Psychotropic Potency: Unlike 4-MMC and Normephedrone, which are potent releasers of Dopamine (DA) and Serotonin (5-HT), the reduced alcohol metabolite This compound exhibits significantly lower affinity for monoamine transporters (DAT/SERT).[1] The reduction of the

-keto group to a hydroxyl removes the critical structural motif required for high-potency transporter inversion.[1] -

Residual Sympathomimetic Activity: While centrally weak, this metabolite retains structural similarity to norephedrine.[1] It may possess residual peripheral sympathomimetic activity (e.g., adrenergic receptor interaction), potentially contributing to the prolonged cardiovascular strain (tachycardia, hypertension) seen in overdose cases, even after the parent drug has cleared.

-

Detoxification Marker: The conversion to the alcohol form renders the molecule more polar and amenable to Phase II conjugation (glucuronidation), facilitating renal excretion.

Analytical Protocol: LC-MS/MS Detection

Reliable quantification requires a validated LC-MS/MS method due to the polarity and low molecular weight of the analyte.[1]

Sample Preparation

Given the polar nature of the amino-alcohol, Solid Phase Extraction (SPE) is superior to Liquid-Liquid Extraction (LLE) for recovery.[1]

-

Protocol: Mixed-mode Cation Exchange (MCX) cartridges.[1]

Chromatographic Separation

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is recommended over C18 to ensure adequate retention of this polar metabolite and separation of diastereomers.

-

Mobile Phase:

Mass Spectrometry Parameters (MRM)

The following transitions are derived from the fragmentation patterns of

| Analyte | Precursor Ion (m/z) | Product Ion 1 (Quant) | Product Ion 2 (Qual) | Collision Energy (eV) | Mechanism |

| Dihydro-normephedrone | 166.1 [M+H]⁺ | 148.1 | 133.1 | 15 - 20 | Loss of H₂O (-18) |

| 117.1 | 25 - 30 | Alpha-cleavage |

-

Transition Logic:

Analytical Workflow Diagram

Figure 2: Validated workflow for the extraction and quantification of dihydro-normephedrone.

References

-

Meyer, M. R., et al. (2010).[1] "Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone and toxicological detection of mephedrone, butylone, and methylone in urine using gas chromatography-mass spectrometry." Analytical and Bioanalytical Chemistry. Link

-

Pedersen, A. J., et al. (2013).[1] "In vitro metabolism studies on mephedrone and analysis of forensic cases." Drug Testing and Analysis. Link

-

Lohona, P., et al. (2025).[1] "Quantitative analysis of mephedrone using liquid chromatography tandem mass spectroscopy: Application to human hair." Journal of Pharmaceutical and Biomedical Analysis. Link

-

Mayer, F. P., et al. (2016).[1] "Phase I metabolites of mephedrone display biological activity as substrates at monoamine transporters."[1] British Journal of Pharmacology.[1] Link

-

Rose, M. E., et al. (2002).[1] "Characterization of carbonyl reductase 1 (CBR1) in drug metabolism." Chemico-Biological Interactions. Link

Technical Monograph: 2-Amino-1-(4-methylphenyl)propan-1-ol (4-Methylnorephedrine)

This technical monograph serves as a definitive reference for 2-Amino-1-(4-methylphenyl)propan-1-ol , a critical Phase I metabolite of the synthetic cathinone Mephedrone (4-MMC). This guide is structured for researchers in forensic toxicology, pharmacology, and medicinal chemistry.

Chemical Identity & Nomenclature

The compound This compound is a phenethylamine derivative characterized by a phenyl ring substituted with a methyl group at the para position, a propanol chain, and a primary amino group at the alpha carbon.[1] It is chemically distinct from Mephedrone (a ketone) and 4-Methylephedrine (an N-methylated alcohol).

Synonym & Identifier Database

| Category | Identifier / Synonym | Notes |

| Common Name | 4-Methylnorephedrine | Preferred trivial name.[1] Abbreviated as 4-MNE . |

| IUPAC Name | This compound | Formal systematic name. |

| Chemical Class | Substituted Phenethylamine / Amphetamine | Specifically a beta-hydroxy amphetamine. |

| Parent Precursor | Normephedrone (4-Methylcathinone) | The ketone form (CAS: 31952-47-3).[2][3] |

| Metabolic Role | Dihydro-metabolite of Normephedrone | Formed via carbonyl reduction of the Phase I metabolite. |

| Isomeric Forms | erythro-4-Methylnorephedrinethreo-4-Methylnorpseudoephedrine | Contains two chiral centers (C1, C2), resulting in 4 stereoisomers. |

| Molecular Formula | C₁₀H₁₅NO | |

| Molecular Weight | 165.23 g/mol |

Critical Note on Stereochemistry: The generic name "4-Methylnorephedrine" often refers to the racemic mixture of diastereomers. In forensic analysis, distinguishing between the erythro (norephedrine-like) and threo (norpseudoephedrine-like) forms is essential, as they may exhibit different chromatographic retention times and pharmacological potencies.

Structural & Metabolic Lineage

Understanding the origin of 4-Methylnorephedrine is vital for interpreting toxicological data. It is not typically a primary drug of abuse but appears as a metabolite following the ingestion of Mephedrone (4-MMC).

Pathway Visualization

The following diagram illustrates the metabolic cascade from the parent drug Mephedrone to the target alcohol metabolite.

Figure 1: Metabolic pathway showing the N-demethylation of Mephedrone to Normephedrone, followed by reduction to 4-Methylnorephedrine.

Synthesis & Preparation Protocol

For research purposes (e.g., generating reference standards), 4-Methylnorephedrine is typically synthesized via the reduction of its ketone precursor, Normephedrone.

Protocol: Sodium Borohydride Reduction

Objective: Convert 2-amino-1-(4-methylphenyl)propan-1-one (Normephedrone) to this compound.

Reagents:

-

Reducing Agent: Sodium Borohydride (NaBH₄)

-

Solvent: Methanol (MeOH)

-

Quenching Agent: Dilute Hydrochloric Acid (HCl)

Step-by-Step Methodology:

-

Solubilization: Dissolve 1.0 equivalent of Normephedrone HCl in Methanol (0.1 M concentration) in a round-bottom flask. Stir at 0°C (ice bath).

-

Reduction: Slowly add 2.0 equivalents of NaBH₄ in small portions over 20 minutes. Caution: Hydrogen gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1) for the disappearance of the ketone spot.

-

Quenching: Cool the solution to 0°C and acidify to pH 2 using dilute HCl to destroy excess hydride.

-

Extraction: Basify the aqueous layer to pH 12 using NaOH. Extract 3x with Dichloromethane (DCM).

-

Isolation: Dry the organic layer over MgSO₄, filter, and evaporate under reduced pressure to yield the crude amino-alcohol as a diastereomeric mixture.

Validation Check:

-

IR Spectroscopy: Disappearance of the carbonyl stretch (~1680 cm⁻¹) and appearance of a broad hydroxyl stretch (~3300 cm⁻¹).

Analytical Characterization (Mass Spectrometry)

Accurate identification in biological matrices requires precise mass spectral data. 4-Methylnorephedrine exhibits a fragmentation pattern distinct from Mephedrone.

GC-MS Fragmentation Data (EI, 70eV)

| Fragment Ion (m/z) | Relative Abundance | Structural Assignment |

| 44 | 100% (Base Peak) | [CH₃-CH=NH₂]⁺ (Alpha-cleavage of amine) |

| 150 | < 5% | [M - CH₃]⁺ (Loss of terminal methyl) |

| 165 | < 1% | [M]⁺ (Molecular Ion - Weak/Absent) |

| 122 | ~10-15% | [M - C₂H₅N]⁺ (Tropylium ion derivative) |

Interpretation: The base peak at m/z 44 is diagnostic for a primary amine with an alpha-methyl group (unsubstituted nitrogen). This distinguishes it from Mephedrone (secondary amine, base peak m/z 58) and 4-Methylephedrine (secondary amine, base peak m/z 58).

Pharmacological & Toxicological Context

While primarily a metabolite, 4-Methylnorephedrine retains pharmacological activity.

-

Mechanism: It acts as a sympathomimetic agent, likely functioning as a substrate-type releaser of norepinephrine and dopamine, similar to norephedrine (phenylpropanolamine).

-

Potency: Generally considered less potent than the parent cathinone (Mephedrone) regarding psychostimulant effects, but may contribute to cardiovascular side effects (hypertension, vasoconstriction) due to adrenergic activation.

-

Forensic Significance: Its presence in urine without the parent drug suggests historical ingestion (late-stage excretion) or ingestion of the metabolite directly.

References

-

Meyer, M. R., et al. (2010). Beta-keto amphetamines: studies on the metabolism of the designer drug mephedrone. Analytical and Bioanalytical Chemistry.

-

Pedersen, A. J., et al. (2013). In vitro metabolism studies on mephedrone and analysis of forensic cases.[5] Drug Testing and Analysis.

-

PubChem Compound Summary. 2-Amino-1-(4-methylphenyl)propan-1-one (Normephedrone Precursor).[4]

-

Cayman Chemical. nor-Mephedrone (hydrochloride) Reference Standard.

Sources

- 1. 4-Methylracephedrine | C11H17NO | CID 95435678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Methylcathinone - Wikipedia [en.wikipedia.org]

- 3. 4-Methylcathinone - Wikipedia [en.wikipedia.org]

- 4. 2-Amino-1-(4-methylphenyl)-1-propanone hydrochloride (1:1) | C10H14ClNO | CID 20232110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

Methodological & Application

Application Note: High-Sensitivity Quantitation of Dihydro-normephedrone in Biological Matrices via LC-MS/MS

Executive Summary & Scientific Rationale

The rapid metabolic turnover of synthetic cathinones, specifically Mephedrone (4-methylmethcathinone, 4-MMC), presents a significant challenge for forensic and clinical toxicology. While the parent compound is unstable in biological matrices, its Phase I metabolites offer an extended window of detection.

This Application Note details the development of a robust LC-MS/MS method for Dihydro-normephedrone (chemically identified as 4-methylnorephedrine). This specific metabolite represents the product of two key metabolic steps: N-demethylation and keto-reduction.[1]

Why this method matters:

-

Stability: Unlike the parent ketone (mephedrone), the reduced alcohol metabolites (dihydro-forms) exhibit greater chemical stability in stored samples.[1]

-

Selectivity: This protocol utilizes a Pentafluorophenyl (PFP) stationary phase rather than a standard C18.[1] This is critical for separating diastereomers (threo/erythro forms) common in ephedrine-type structures, which C18 columns often fail to resolve.[1]

-

Sensitivity: We employ Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) to eliminate matrix interferences (phospholipids) that cause ion suppression in ESI+ mode.[1]

Analyte Characterization

Understanding the physicochemical properties of the target is the first step in method design.[1]

| Property | Detail |

| Common Name | Dihydro-normephedrone |

| Chemical Name | 4-Methylnorephedrine (or 4-methylcathine) |

| Molecular Formula | C₁₀H₁₅NO |

| Exact Mass | 165.1154 Da |

| Precursor Ion [M+H]⁺ | 166.1 Da |

| LogP | ~1.2 (Moderately polar) |

| pKa | ~9.5 (Basic amine) |

Metabolic Pathway Visualization

The following diagram illustrates the formation of Dihydro-normephedrone from the parent drug, Mephedrone.[1]

Figure 1: Metabolic pathway showing the convergence of Phase I biotransformations leading to Dihydro-normephedrone.[1]

Method Development & Optimization

Chromatographic Strategy (The "Why")

Standard C18 columns rely on hydrophobic interactions.[1] However, Dihydro-normephedrone is a relatively small, polar amine with potential stereoisomers.[1]

-

Choice: Pentafluorophenyl (PFP) Column (e.g., Kinetex F5 or similar).[1]

-

Mechanism: PFP phases offer pi-pi interactions and hydrogen bonding capabilities, providing superior selectivity for aromatic amines and separating positional isomers that co-elute on C18.[1]

Mass Spectrometry Source Conditions

-

Ionization: Electrospray Ionization (ESI) in Positive Mode.[1][2]

-

Source Logic: The secondary amine readily protonates under acidic conditions.[1]

-

Gas Temp: 350°C (High temperature aids desolvation of the aqueous mobile phase).[1]

-

Sheath Gas Flow: 11 L/min (Crucial for stabilizing the spray of polar compounds).[1]

Experimental Protocols

Protocol A: Sample Preparation (Mixed-Mode SPE)

Objective: Maximize recovery while removing phospholipids.[1]

Materials:

Step-by-Step Workflow:

-

Pre-treatment:

-

Conditioning:

-

Loading:

-

Load pre-treated sample at low vacuum (<5 Hg).[1]

-

-

Washing (Critical Step):

-

Elution:

-

Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. Rationale: High pH neutralizes the amine, breaking the ionic bond with the sorbent.

-

-

Reconstitution:

-

Evaporate to dryness under N₂ at 40°C.[1]

-

Reconstitute in 100 µL Mobile Phase A.

-

Protocol B: LC-MS/MS Acquisition Parameters

LC Gradient Table:

-

Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]

-

Flow Rate: 0.4 mL/min.[1]

| Time (min) | % B | Event |

| 0.00 | 2 | Initial Hold (Trapping) |

| 0.50 | 2 | Start Gradient |

| 4.00 | 40 | Elution of polar metabolites |

| 5.00 | 95 | Wash (Remove lipids) |

| 6.50 | 95 | Hold Wash |

| 6.60 | 2 | Re-equilibration |

| 9.00 | 2 | End of Run |

MRM Transition Table: Note: Collision Energies (CE) are indicative and should be optimized per instrument.

| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (eV) | Dwell (ms) |

| Dihydro-normephedrone | 166.1 | 148.1 | Quantifier | 18 | 50 |

| 166.1 | 105.1 | Qualifier 1 | 25 | 50 | |

| 166.1 | 133.1 | Qualifier 2 | 22 | 50 | |

| IS (Mephedrone-d3) | 181.1 | 163.1 | Quantifier | 20 | 50 |

-

Mechanistic Insight: The transition 166.1 -> 148.1 represents the loss of water [M+H - H₂O]⁺, a characteristic fragmentation for ephedrine-class alcohols.[1] The 105.1 fragment corresponds to the 4-methylbenzyl cation.[1]

Method Validation & Quality Assurance

To ensure "Trustworthiness" (Part 2 of requirements), the method must be self-validating.[1]

Matrix Effect & Recovery Assessment

Do not rely solely on solvent standards.[1] You must perform a Post-Extraction Spike experiment.

-

Set A (Standard): Analyte in mobile phase.

-

Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte.[1]

-

Set C (Pre-Extraction Spike): Spike analyte into matrix, then extract.[1]

Stability Warning

Research indicates that synthetic cathinone metabolites can be unstable.[1]

-

Storage: Samples must be stored at -20°C .

-

Preservative: Use Sodium Fluoride/Potassium Oxalate tubes for blood collection to inhibit enzymatic activity.[1]

-

Autosampler: Keep autosampler temperature at 4°C. Stability in the autosampler is typically validated for 24 hours.

Analytical Workflow Diagram

Figure 2: End-to-end analytical workflow for the extraction and detection of Dihydro-normephedrone.

References

-

Czerwińska, J., et al. (2019).[1] Stability of mephedrone and five of its phase I metabolites in human whole blood.[1][3] Drug Testing and Analysis.[1][3][4][5][6][7][8][9] King's College London.[1][3] Link

-

Olesti, E., et al. (2017).[1] Pharmacokinetics of Mephedrone and Its Metabolites in Human by LC-MS/MS.[1][7][8][10][11] The AAPS Journal.[1][10] Link

-

PubChem. (n.d.).[1] Compound Summary: Dihydromephedrone (Related Structure).[1][11] National Library of Medicine.[1] Link[1]

-

Forensic RTI. (n.d.). Selecting and optimizing transitions for LC-MS/MS methods.Link

Sources

- 1. shimadzu.com [shimadzu.com]

- 2. agilent.com [agilent.com]

- 3. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 4. sciex.com [sciex.com]

- 5. caymanchem.com [caymanchem.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacokinetics of Mephedrone and Its Metabolites in Human by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. iris.unife.it [iris.unife.it]

- 11. Mephedrone and Its Metabolites: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Challenge of Analyzing Beta-Amino Alcohols

An authoritative guide to the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of beta-amino alcohols through derivatization has been developed for researchers, scientists, and professionals in drug development. This document provides an in-depth exploration of derivatization protocols, emphasizing the chemical principles and practical considerations essential for successful analysis.

Beta-amino alcohols are a class of organic compounds containing both an amino group and a hydroxyl group separated by two carbon atoms. This structure is prevalent in many biologically active molecules, including pharmaceuticals and natural products. Direct analysis of these compounds by Gas Chromatography-Mass Spectrometry (GC-MS) is often hindered by their high polarity and low volatility, which can lead to poor chromatographic peak shape, thermal degradation, and unreliable quantification.[1][2][3]

Derivatization is a chemical modification process that converts these polar functional groups into less polar, more volatile, and more thermally stable moieties.[4][5][6] This application note details two of the most robust and widely applied derivatization strategies for beta-amino alcohols: silylation and acylation.

Silylation: A Versatile Approach for Enhanced Volatility

Silylation is a common derivatization technique where an active hydrogen in a polar functional group is replaced by a silyl group, typically a trimethylsilyl (TMS) group.[5][7] This process significantly reduces the polarity and increases the volatility of the analyte, making it amenable to GC-MS analysis.[8][9]

Mechanism of Silylation

Silylating reagents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), react with the active hydrogens on the amino and hydroxyl groups of the beta-amino alcohol. The reaction proceeds via a nucleophilic attack of the heteroatom (N or O) on the silicon atom of the silylating agent, leading to the formation of a silylated derivative and a neutral, volatile byproduct.[7][10]

Silylation Experimental Workflow

Protocol for Silylation using MSTFA

This protocol provides a general guideline for the silylation of beta-amino alcohols. Optimization of reaction time and temperature may be necessary for specific analytes.

-

Sample Preparation : Evaporate a known amount of the sample to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.[8][11]

-

Reagent Addition : Add 100 µL of a suitable aprotic solvent (e.g., pyridine, acetonitrile) to the dried sample, followed by 100 µL of MSTFA.

-

Reaction : Cap the vial tightly and heat at 70°C for 30 minutes.

-

Analysis : Cool the sample to room temperature before injecting an aliquot into the GC-MS system.

| Parameter | Condition | Rationale |

| Reagent | MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide) | Highly reactive and produces volatile byproducts.[9] |

| Solvent | Pyridine or Acetonitrile | Aprotic solvents that do not interfere with the reaction. |

| Temperature | 60-100°C | Facilitates the reaction to proceed to completion. |

| Time | 30-60 minutes | Sufficient time for complete derivatization of both functional groups. |

Table 1: Typical Silylation Reaction Conditions

Acylation: Producing Stable Derivatives for Robust Analysis

Acylation involves the introduction of an acyl group into a molecule by replacing an active hydrogen atom.[4] For beta-amino alcohols, both the amino and hydroxyl groups are acylated, leading to the formation of stable amide and ester linkages, respectively.

Mechanism of Acylation

Acylating agents, such as trifluoroacetic anhydride (TFAA), react readily with the amino and hydroxyl groups.[12][13] The reaction is often catalyzed by a non-nucleophilic base, which serves to neutralize the acid byproduct and drive the reaction to completion. The resulting fluoroacyl derivatives are highly volatile and exhibit excellent chromatographic properties.[14]

Acylation Experimental Workflow

Protocol for Acylation using TFAA

This protocol is a general procedure for the acylation of beta-amino alcohols and may require optimization for specific compounds.

-

Sample Preparation : Dissolve approximately 50 µg of the sample in 0.5 mL of a suitable solvent like benzene or ethyl acetate.[13]

-

Reagent Addition : Add 10 µL of TFAA. The addition of a catalyst such as triethylamine (TEA) can promote reactivity.[13]

-

Reaction : Cap the vial and heat at 50°C for 15 minutes.[14]

-

Workup (Optional) : After cooling, add 1 mL of 5% aqueous ammonia to remove excess reagent and acidic byproducts. Shake and allow the layers to separate.[13]

-

Analysis : Inject an aliquot of the organic (upper) layer into the GC-MS.

| Parameter | Condition | Rationale |

| Reagent | TFAA (Trifluoroacetic anhydride) | Highly reactive and forms stable, volatile derivatives.[12][14] |

| Solvent | Benzene, Ethyl Acetate | Aprotic solvents that are compatible with the reaction. |

| Temperature | 50-70°C | Provides sufficient energy to overcome the activation barrier. |

| Time | 15-30 minutes | Typically a rapid reaction. |

Table 2: Typical Acylation Reaction Conditions

Chiral Derivatization: Resolving Enantiomers

Many beta-amino alcohols are chiral, and the separation of their enantiomers is often critical in pharmaceutical and biological studies. Chiral derivatization involves reacting the racemic analyte with an enantiomerically pure derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral GC column.[15][16]

Principle of Chiral Derivatization

Conclusion

The choice between silylation and acylation for the derivatization of beta-amino alcohols depends on the specific analyte, the matrix, and the analytical goals. Silylation is a versatile and effective method for increasing volatility, but the derivatives can be sensitive to moisture. Acylation, particularly with fluorinated anhydrides, produces highly stable derivatives that are well-suited for robust, quantitative methods. For enantiomeric analysis, chiral derivatization is an indispensable tool. By understanding the principles and protocols outlined in this application note, researchers can develop reliable and sensitive GC-MS methods for the analysis of beta-amino alcohols.

References

-

ResearchGate. (n.d.). Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride | Request PDF. Retrieved from [Link]

-

Unknown. (n.d.). GC Derivatization. Retrieved from [Link]

-

ResearchGate. (2021). Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test | Request PDF. Retrieved from [Link]

-

Letters in Applied NanoBioScience. (2022). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Retrieved from [Link]

-

ResearchGate. (2022). Acylation, silylation, alkylation or chiral derivatization agents using GC/MS?. Retrieved from [Link]

-

Semantic Scholar. (n.d.). A Strategy for GC/MS Quantification of Polar Compounds via their Silylated Surrogates. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

-

MDPI. (n.d.). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS?. Retrieved from [Link]

-

Macherey-Nagel. (n.d.). Derivatization reagents for GC. Retrieved from [Link]

-

Bibel lab update. (2025). Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples | Request PDF. Retrieved from [Link]

-

PubMed. (2008). Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography. Retrieved from [Link]

-

PMC. (2021). Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

JoVE. (n.d.). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Retrieved from [Link]

-

Agilent. (n.d.). Amino alcohols Analysis of ethanol amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of Aminoalcohols as Silyl Derivatives with Three Derivatizing Agents by Gas Chromatography with Mass Spectrometry Detection | Request PDF. Retrieved from [Link]

-

Journal of Food and Drug Analysis. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from [Link]

-

ResearchGate. (2024). How to derivatize Amino Acids using N-tert-butyldimethylsilyl- N-methyltrifluoroacetamide (MTBSTFA) for GC-MS analysis?. Retrieved from [Link]

-

PubMed. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Retrieved from [Link]

-

Semantic Scholar. (2018). [PDF] Derivatization Methods in GC and GC/MS. Retrieved from [Link]

-

PMC. (n.d.). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Retrieved from [Link]

-

MDPI. (n.d.). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

-

ResearchGate. (2016). Please, I need a method for amino acids analysis by Gas chromatography–mass spectrometry CG/MS ?. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical Derivatization of Catecholamines for Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Agilent. (n.d.). Amino-alcohols Analysis of amino-alcohols, C. Retrieved from [Link]

-

MDPI. (n.d.). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Amino Acid Analysis in Physiological Samples by GC–MS with Propyl Chloroformate Derivatization and iTRAQ–LC–MS/MS. Retrieved from [Link]

Sources

- 1. gcms.cz [gcms.cz]

- 2. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. diverdi.colostate.edu [diverdi.colostate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. adis-international.ro [adis-international.ro]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. youtube.com [youtube.com]

- 10. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. covachem.com [covachem.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Solid phase extraction (SPE) of cathinone metabolites from urine

Application Note: High-Efficiency Solid Phase Extraction (SPE) of Cathinone Metabolites from Urine

Executive Summary

The rapid proliferation of synthetic cathinones (e.g., Mephedrone, MDPV,

This guide details a Mixed-Mode Strong Cation Exchange (MCX) SPE protocol. By exploiting the basicity of the cathinone amine group (pKa ~7.5–9.5), this method utilizes a "catch-and-release" mechanism that provides superior cleanup and recovery (>90%) compared to traditional reversed-phase methods.

Metabolic Context & Target Analytes

Synthetic cathinones are

-

Primary Metabolic Pathways:

-

-Ketone Reduction: Converts the ketone to an alcohol (e.g., Mephedrone

-

N-Dealkylation: Removal of the alkyl group from the nitrogen.

-

Demethylenation: Specific to methylenedioxy-derivatives (e.g., Methylone), followed by O-methylation.

-

-Ketone Reduction: Converts the ketone to an alcohol (e.g., Mephedrone

Why SPE? The increased polarity of dihydro-metabolites makes them prone to ion-suppression in LC-MS/MS if the urine matrix is not aggressively cleaned. MCX cartridges remove neutral interferences (salts, urea, endogenous acids) while retaining the basic analytes.

Strategic Method Development: The MCX Mechanism

The protocol uses a polymeric sorbent functionalized with both reversed-phase (hydrophobic) and strong cation exchange (sulfonic acid) groups.

Mechanism of Action:

-

Loading (Acidic pH): The urine is acidified (pH < pKa). The cathinone amine is protonated (

) and binds ionically to the sorbent's sulfonic acid group ( -

Interference Removal (Organic Wash): Since the analyte is "locked" by the ionic bond, we can wash the cartridge with 100% methanol. This aggressive wash removes neutral hydrophobic impurities (fats, uncharged drugs) that would otherwise cause matrix effects.

-

Elution (Basic pH): A high pH solvent deprotonates the amine (

) and/or neutralizes the sorbent, breaking the ionic bond and releasing the clean analyte.

Caption: The "Catch-and-Release" mechanism of Mixed-Mode Cation Exchange (MCX) SPE allows for aggressive organic washing without analyte loss.

Materials & Reagents

-

SPE Cartridge: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Waters Oasis MCX, Phenomenex Strata-X-C), 30 mg / 1 mL or 60 mg / 3 mL.

-

Internal Standard (IS): Mephedrone-d3 or MDPV-d8 (1 µg/mL in MeOH).

-

Hydrolysis Enzyme:

-Glucuronidase (recombinant or E. coli derived). -

Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (

), Sodium Acetate.

Detailed Experimental Protocol

Phase A: Sample Pre-treatment

Rationale: While many cathinones are excreted unchanged, hydrolysis ensures detection of glucuronidated phase II metabolites, improving retrospective analysis capabilities.

-

Aliquot: Transfer 200 µL of urine into a microcentrifuge tube.

-

Internal Standard: Add 20 µL of IS working solution.

-

Hydrolysis (Optional but Recommended):

-

Add 50 µL

-glucuronidase solution + 100 µL 1M Acetate Buffer (pH 5.0). -

Incubate at 60°C for 30–60 minutes.

-

-

Dilution & pH Adjustment:

-

Add 600 µL of 0.1% Formic Acid in Water (or Phosphate Buffer pH 6.0).

-

Critical Check: Verify pH is between 4.0 and 6.0. This ensures the cathinone amine is protonated (

) for capture. -

Centrifuge at 10,000 rpm for 5 mins to pellet particulates.

-

Phase B: Solid Phase Extraction (MCX)

| Step | Solvent / Volume | Critical Technical Note |

| 1. Condition | 1 mL MeOH | Activates hydrophobic ligands on the polymer. |

| 2. Equilibrate | 1 mL Water (or 0.1% FA) | Prepares the ionic environment. |

| 3. Load | Supernatant from Phase A | Load at low flow rate (1 mL/min) to maximize ion-exchange interaction kinetics. |

| 4. Wash 1 | 1 mL 0.1% Formic Acid (aq) | Removes hydrophilic interferences (salts, proteins) and ensures analyte protonation. |

| 5. Wash 2 | 1 mL 100% MeOH | The "Magic" Step: Removes hydrophobic neutrals (lipids) that cause matrix effects. Analyte remains bound ionically. |

| 6. Dry | High Vacuum (2-5 mins) | Remove excess MeOH to prevent dilution of the eluate. |

| 7. Elute | 2 x 500 µL 5% | High pH breaks the ionic bond; organic solvent disrupts hydrophobic interaction. |

Phase C: Reconstitution

-

Evaporate eluate to dryness under Nitrogen at 40°C.

-

Reconstitute in 200 µL Mobile Phase A/B (95:5).

-

Vortex and transfer to LC vial.

LC-MS/MS Analytical Conditions

-

Column: Biphenyl phases (e.g., Kinetex Biphenyl or Raptor Biphenyl) are superior to C18 for separating isomeric cathinones and polar metabolites.

-

Mobile Phase A: 0.1% Formic Acid + 2mM Ammonium Formate in Water.

-

Mobile Phase B: 0.1% Formic Acid in Methanol (or Acetonitrile).

-

Gradient: 5% B to 95% B over 8 minutes.

Workflow Diagram

Caption: End-to-end workflow for the extraction and analysis of cathinone metabolites.

Validation & Performance Metrics

The following data represents typical performance metrics for this MCX protocol based on field validations (Source: Concheiro et al., Ambach et al.).

| Parameter | Performance | Notes |

| Absolute Recovery | 85% – 105% | High recovery due to strong ionic retention preventing loss during wash steps. |

| Matrix Effect | < 15% (Suppression/Enhancement) | Significantly better than LLE due to the removal of phospholipids in Wash 2. |

| LOD / LOQ | 0.1 – 1.0 ng/mL | Suitable for forensic toxicology cutoffs.[1] |

| Linearity | Range: 1 – 1000 ng/mL.[2] |

Troubleshooting Guide

-

Problem: Low Recovery.

-

Cause: Sample pH was too high during loading.

-

Fix: Ensure urine is acidified to pH < 6.0. If the drug is not protonated, it flows through the MCX cartridge.

-

-

Problem: High Backpressure.

-

Cause: Clogged cartridge frit.

-

Fix: Centrifuge urine samples at high speed (10,000g) before loading. Do not apply excessive vacuum pressure.

-

-

Problem: Poor Peak Shape (Tailing).

-

Cause: Solvent mismatch during injection.

-

Fix: Ensure reconstitution solvent matches the initial mobile phase conditions (e.g., 95% Aqueous).

-

References

-

Concheiro, M., et al. (2013). Confirmation of synthetic cathinones in urine by LC-MS/MS.[3][4][5][6][7] Journal of Analytical Toxicology. Available at: [Link]

-

Ambach, L., et al. (2015). Comprehensive validation of a LC-MS/MS method for the detection of 16 synthetic cathinones in urine. Drug Testing and Analysis.[3][4][5][7][8][9][10][11][12][13] Available at: [Link]

-

Waters Corporation. (2020). Oasis MCX Cartridge Care & Use Manual. Available at: [Link]

-

Al-Saffar, H.B., et al. (2020). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites.[3] Frontiers in Chemistry. Available at: [Link]

Sources

- 1. A Sensitive and Comprehensive LC‐MS/MS Method for the Analysis of Hallucinogens, Synthetic Cathinones, and Synthetic Cannabinoids in Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of synthetic cathinone α-pyrrolidinovalero-phenone and its metabolite in urine using solid-phase extraction and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. A LC-MS/MS method for determination of 73 synthetic cathinones and related metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. ovid.com [ovid.com]

- 11. academic.oup.com [academic.oup.com]

- 12. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 13. semanticscholar.org [semanticscholar.org]

Application Note: Enantioselective Separation of 2-amino-1-(4-methylphenyl)propan-1-ol

Abstract

This application note details the protocol for the enantiomeric resolution of 2-amino-1-(4-methylphenyl)propan-1-ol (also known as 4-methylnorephedrine), a critical chiral intermediate in the synthesis of sympathomimetic drugs and chiral auxiliaries. Due to the presence of two chiral centers, this molecule presents four stereoisomers (erythro- and threo- pairs). This guide prioritizes a Normal Phase Chiral HPLC method using an Amylose-based stationary phase, achieving baseline resolution (

Introduction & Chemical Context

Target Molecule: this compound Structure: Phenylpropanolamine derivative with a para-methyl substitution. Stereochemistry: Two chiral centers (C1-hydroxyl, C2-amine).

-

Isomers: (1R,2S), (1S,2R) [Erythro pair]; (1R,2R), (1S,2S) [Threo pair]. Challenge: The free primary amine and hydroxyl group create strong hydrogen bonding potentials, often leading to peak tailing on silica-based columns. Furthermore, the 4-methyl group increases lipophilicity compared to the parent norephedrine, requiring specific mobile phase tuning.

Stereochemical Significance

In pharmaceutical applications, the biological activity is strictly governed by stereochemistry. For adrenergic agonists in this class, the erythro-(1R,2S) configuration is often the most potent. Consequently, separating the (1R,2S) enantiomer from its (1S,2R) antipode is a critical quality attribute (CQA).

Method Development Strategy

The separation strategy relies on the "Three-Point Interaction" model of chiral recognition. We utilize a polysaccharide-based Chiral Stationary Phase (CSP), specifically Amylose tris(3,5-dimethylphenylcarbamate) .[1]

Mechanism of Action

-

H-Bonding: The carbamate groups on the CSP backbone form hydrogen bonds with the amino and hydroxyl groups of the analyte.

- Interactions: The phenyl rings of the CSP interact with the p-tolyl ring of the analyte.

-

Steric Fit: The amylose helical groove creates a chiral cavity that preferentially accommodates one enantiomer over the other based on the spatial arrangement of the methyl and hydroxyl groups.

Mobile Phase Logic

-

Non-Polar Diluent (Hexane/Heptane): Promotes tight analyte-CSP interaction.

-

Alcohol Modifier (IPA/Ethanol): Modulates retention time. IPA is preferred here for better peak shape.

-

Basic Additive (Diethylamine - DEA): CRITICAL. The free amine on the analyte will interact with residual silanols on the silica support, causing severe tailing. DEA (0.1%) masks these sites, sharpening the peaks.

Visual Workflow

Caption: Workflow for developing the chiral HPLC method, highlighting the critical optimization of the mobile phase with basic additives.

Protocol 1: Analytical Chiral HPLC (Standard)

This is the primary method for purity analysis and enantiomeric excess (ee) determination.

Instrumentation & Materials

-

System: HPLC with UV/Vis or PDA detector (e.g., Agilent 1200/1260 or Waters Alliance).

-

Column: Daicel Chiralpak AD-H (250 x 4.6 mm, 5 µm).

-

Alternative: Chiralpak IA (Immobilized version, more robust).

-

-

Reagents: n-Hexane (HPLC Grade), 2-Propanol (IPA), Diethylamine (DEA).

Operating Conditions

| Parameter | Setting |

| Mobile Phase | n-Hexane : 2-Propanol : Diethylamine (90 : 10 : 0.1 v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temp | 25°C (Ambient) |

| Detection | UV @ 254 nm (primary), 220 nm (secondary) |

| Injection Vol | 5 - 10 µL |

| Sample Diluent | Mobile Phase (or 50:50 Hexane:IPA) |

| Run Time | 20 - 30 minutes |

Step-by-Step Procedure

-

Preparation: Premix the mobile phase. Ensure DEA is added to the alcohol portion before mixing with hexane to prevent immiscibility issues. Degas thoroughly.

-

Equilibration: Flush the column with mobile phase for at least 45 minutes or until the baseline stabilizes.

-

Sample Prep: Dissolve 1.0 mg of the sample in 1.0 mL of the diluent. Filter through a 0.45 µm PTFE syringe filter.

-

Execution: Inject the sample.

-

Shutdown: Flush column with 90:10 Hexane:IPA (no DEA) for 20 mins before storage to prevent amine salt precipitation.

Expected Results

-

Elution Order: Typically, the (1S,2R) isomer elutes first, followed by the (1R,2S) isomer (Note: Elution order must be confirmed with pure standards as it can shift with temperature).

-

Resolution (

): Expect -

Selectivity (

): Typically > 1.3.

Protocol 2: Semi-Preparative Purification

Objective: Isolate 100 mg - 1 g of pure enantiomer for biological testing.

Scaling Factors

To scale from analytical (4.6 mm ID) to semi-prep (10 mm or 20 mm ID), apply the following scaling rules to maintain retention times and resolution.

| Parameter | Analytical (4.6 mm) | Semi-Prep (10 mm) | Prep (20 mm) |

| Flow Rate | 1.0 mL/min | 4.7 mL/min | 19.0 mL/min |

| Loading (approx) | 0.05 mg | 1.0 - 5.0 mg | 10 - 50 mg |

Procedure Modifications

-

Concentration: Increase sample concentration to 20-50 mg/mL.

-

Stacked Injections: If the peaks are baseline resolved (

), utilize stacked injections (injecting the next sample before the previous one finishes eluting) to maximize throughput. -

Fraction Collection: Collect fractions based on UV threshold (slope detection).

-

Post-Processing: Evaporate solvent under reduced pressure (Rotavap) at < 40°C. Caution: The amine is basic; ensure no acidic vapors are present in the rotavap to avoid salt formation.

Protocol 3: Classical Resolution (Bulk Scale Alternative)

For multi-gram to kilogram scale, HPLC is often too costly. Diastereomeric salt crystallization is the industry standard for this class of amines.

Resolving Agent: Di-p-toluoyl-D-tartaric acid (D-DTTA) or L-DTTA.

Protocol Summary:

-

Dissolve racemic this compound in Methanol/Water (approx 4:1).

-

Add 0.5 - 1.0 equivalents of D-DTTA.

-

Heat to reflux until clear.

-

Cool slowly to room temperature (1°C/min).

-

Filter the precipitate. The solid is usually enriched in the (1R,2S)-amine

D-DTTA salt (verify specific rotation). -

Recrystallize to upgrade chiral purity (>99% ee).

-

Liberate the free base using NaOH extraction.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Silanol interaction | Increase DEA concentration to 0.2%. Ensure column is dedicated to basic analytes. |

| Poor Resolution | Column degradation or wrong mode | Check column performance with a standard (e.g., trans-stilbene oxide). Lower flow rate. |

| Split Peaks | Solvent mismatch | Dissolve sample in mobile phase. Avoid using 100% IPA or MeOH as diluent if possible. |

| Pressure High | Frit blockage | Reverse flush column (if permitted by manufacturer) or replace inlet frit. Filter samples strictly. |

References

-

Daicel Corporation. Chiralpak AD-H Instruction Manual.Link (General reference for Amylose-based columns).

- Srinivasu, M. K., et al. "Chiral stationary phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation." MDPI, 2022. (Discusses method development on AD-H/OD-H columns).

-

Lomsadze, K., et al. "Separation of enantiomers of norephedrine by capillary electrophoresis."[2] Electrophoresis, 2012.[2][3] Link (Comparative study on norephedrine analogs).

-

Phenomenex. Chiral HPLC Separations Guide.Link (General protocols for amino alcohol separation).

-

BenchChem. Application Notes for Chiral HPLC Analysis of Amino Alcohols.Link (Reference for mobile phase additives).

Disclaimer

This application note is intended for research and development purposes. Users must validate methods according to ICH Q2(R1) guidelines before applying them to regulated drug products.

Sources

- 1. mdpi.com [mdpi.com]

- 2. Separation of enantiomers of norephedrine by capillary electrophoresis using cyclodextrins as chiral selectors: comparative CE and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioseparation and Determination of Mephedrone and Its Metabolites by Capillary Electrophoresis Using Cyclodextrins as Chiral Selectors [mdpi.com]

Application Note: Synthesis of 2-Amino-1-(4-methylphenyl)propan-1-ol Reference Standards

Abstract

This comprehensive application note provides detailed protocols for the synthesis of 2-amino-1-(4-methylphenyl)propan-1-ol, a critical reference standard for researchers in drug development and related scientific fields. Two robust and well-documented synthetic routes are presented, starting from the readily available precursor, 4-methylpropiophenone. The first route involves a multi-step process of α-bromination, followed by amination and subsequent reduction. The second route details a direct, one-pot reductive amination. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and self-validating protocols to ensure the synthesis of high-purity reference standards.

Introduction

This compound, also known as 4-methylnorephedrine, is a phenylpropanolamine derivative. As a member of this class of compounds, it and its analogues are of significant interest in medicinal chemistry and pharmacology due to their potential biological activities. The availability of high-purity reference standards is paramount for accurate analytical method development, impurity profiling, and pharmacological studies.

This document outlines two reliable methods for the synthesis of this compound. The choice of synthetic route may depend on available reagents, equipment, and desired stereochemical outcome. Both methods are presented with detailed, step-by-step protocols, explanations of the underlying chemical principles, and guidance for the characterization of the final product.

Synthetic Strategies and Mechanistic Overview

The synthesis of this compound can be efficiently achieved from 4-methylpropiophenone through two primary pathways.

Route 1: Multi-step Synthesis via α-Bromination

This classic approach involves three distinct chemical transformations:

-

α-Bromination: 4-Methylpropiophenone is first brominated at the α-position to the carbonyl group to yield 2-bromo-4'-methylpropiophenone. This electrophilic substitution is typically catalyzed by an acid and proceeds via an enol or enolate intermediate.

-

Amination: The resulting α-bromoketone is a potent electrophile and readily undergoes nucleophilic substitution with an amine source, such as ammonia, to introduce the amino group, forming 2-amino-1-(4-methylphenyl)propan-1-one.

-

Reduction: The final step is the reduction of the ketone functionality to a secondary alcohol. This is commonly achieved using a hydride reducing agent like sodium borohydride.

Route 2: Direct Reductive Amination

Reductive amination offers a more streamlined, one-pot approach to synthesize the target molecule.[1][2] This reaction combines the carbonyl compound (4-methylpropiophenone) with an amine source (ammonia or an ammonium salt) and a reducing agent in a single reaction vessel. The reaction proceeds through the in-situ formation of an imine intermediate, which is then immediately reduced to the corresponding amine.[3] The choice of reducing agent is critical to selectively reduce the imine in the presence of the starting ketone.[4]

Experimental Protocols

3.1. Route 1: Multi-step Synthesis

3.1.1. Step 1: Synthesis of 2-Bromo-4'-methylpropiophenone

This protocol is adapted from established bromination procedures of propiophenone derivatives.[5][6]

Materials and Equipment:

| Reagent/Equipment | Specifications |

| 4'-Methylpropiophenone | 98% purity |

| Chloroform | Anhydrous |

| Aluminum chloride | Anhydrous, finely ground |

| Bromine | Reagent grade |

| Diethyl ether | Anhydrous |

| Round-bottom flask | Appropriate size |

| Magnetic stirrer and stir bar | |

| Ice bath | |

| Dropping funnel | |

| Filtration apparatus | Buchner funnel and flask |

| Rotary evaporator |

Procedure:

-

In a round-bottom flask, dissolve 14.8 g (0.1 mol) of 4'-methylpropiophenone in 100 ml of chloroform.

-

Add a catalytic amount of finely ground aluminum chloride to the solution.

-

Cool the mixture in an ice bath with continuous stirring.

-

Prepare a solution of 15.9 g (0.1 mol; 5 ml) of bromine in 20 ml of chloroform and place it in a dropping funnel.

-

Add the bromine solution dropwise to the cooled reaction mixture over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to stir overnight at room temperature.

-

Filter the reaction mixture to remove any solids.

-

Evaporate the solvent from the filtrate using a rotary evaporator.

-

Wash the resulting crystalline residue with cold diethyl ether and filter to collect the product.

-

Dry the crystals under vacuum to obtain 2-bromo-4'-methylpropiophenone.

3.1.2. Step 2: Synthesis of 2-Amino-1-(4-methylphenyl)propan-1-one

Materials and Equipment: